molecular formula C28H24N4O2 B142242 Tarazepide CAS No. 141374-81-4

Tarazepide

Katalognummer B142242
CAS-Nummer: 141374-81-4
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: CZPILLBHPRAPCB-AREMUKBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tarazepide is a potent and specific CCK-A receptor antagonist . It is used for research purposes and is not sold to patients . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular formula of Tarazepide is C28H24N4O2 . It has a molecular weight of 448.52 . The structure comprises a 1,4-benzodiazepine ring which is a common structure in many pharmaceutical drugs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Tarazepide, a CCK-A receptor antagonist, influences pancreatic exocrine secretion and duodenal electromyography (EMG) in neonatal calves. Studies have shown that tarazepide decreases duodenal electric activity and reduces interdigestive and postprandial pancreatic secretion, especially of proteins. This suggests its role in controlling pancreatic secretion via CCK-A mediated mechanisms (Zabielski et al., 1998).

Drug Formulation Challenges

Tarazepide, due to its poor solubility in both aqueous and organic solvents, poses challenges in drug formulation. Nanosuspensions have been explored as a novel approach for formulating such poorly soluble drugs, demonstrating potential for improving bioavailability and in vivo performance (Jacobs et al., 2000).

Impact on Pancreatic Secretion Mechanisms

Research on the modulation of pancreatic enzyme secretion by melatonin and its precursor L-tryptophan in rats identified tarazepide’s role in these processes. Tarazepide, when administered, reversed the stimulatory effects of melatonin or L-tryptophan on pancreatic secretory function, indicating its significant influence on pancreatic enzyme activities and potentially on CCK pathways (Leja-Szpak et al., 2004).

Role in Pancreatic Secretion Induced by Cholecystokinin

Further investigations into the mechanisms of cholecystokinin (CCK) stimulated exocrine pancreas found that tarazepide, when used as a CCK-A receptor antagonist, alters the pancreatic secretion responses. This study highlighted the significance of short duodenal-pancreatic reflexes and CCK receptors in understanding tarazepide's impact on pancreatic secretory processes (Evilevitch et al., 2003).

Safety And Hazards

As Tarazepide is primarily used for research purposes, detailed safety and hazard information may not be readily available. It’s important to handle all research chemicals with appropriate safety precautions. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific safety information .

Eigenschaften

IUPAC Name

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPILLBHPRAPCB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tarazepide

CAS RN

141374-81-4
Record name Tarazepide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tarazepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TARAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tarazepide
Reactant of Route 2
Reactant of Route 2
Tarazepide
Reactant of Route 3
Reactant of Route 3
Tarazepide
Reactant of Route 4
Tarazepide
Reactant of Route 5
Tarazepide
Reactant of Route 6
Reactant of Route 6
Tarazepide

Citations

For This Compound
400
Citations
C Jacobs, O Kayser, RH Müller - International Journal of Pharmaceutics, 2000 - Elsevier
Poorly soluble drugs are often a challenging problem in drug formulation, especially when the drug is not soluble in either aqueous media or organic solvents. Attempts to overcome the …
Number of citations: 321 www.sciencedirect.com
R Zabielski, V Leśniewska, J Borlak, PC Gregory… - Regulatory peptides, 1998 - Elsevier
… Tarazepide decreased duodenal electric activity, reduced interdigestive … by Tarazepide±atropine; in contrast, protein secretion to intraduodenal CCK-8 was abolished by Tarazepide or …
Number of citations: 40 www.sciencedirect.com
A Rzasa, PC Gregory, SG Pierzynowski - The Digestive Physiology of … - cabidigitallibrary.org
… The aim of this investigation was to find whether blockade of the CCK-A receptor by Tarazepide (TA) affected appetite, feeding behaviour, feed consumption and body weight gain in the …
Number of citations: 2 www.cabidigitallibrary.org
A Leja-Szpak, J Jaworek… - Journal of physiology …, 2004 - europepmc.org
… CCK (1) receptor antagonist; tarazepide, was used in the part of the study to determine the involvement of CCK in the secretory effects of melatonin. The secretory studies were …
Number of citations: 46 europepmc.org
L Evilevitch, BR Weström… - Scandinavian journal of …, 2003 - Taylor & Francis
… Tarazepide and/or 4-DAMP treatment, though the increase in trypsin output was lower after Tarazepide … this response was totally abolished in Tarazepide and 4-Damp treated animals. …
Number of citations: 17 www.tandfonline.com
A Rząsa, PC Gregory, SG Pierzynowski - Veterinary Medicine, 2003 - ejpau.media.pl
… Feed consumption in TARAZEPIDE days were estimated by means and standard deviation. … II - TARAZEPIDE was given once in bigger doses (10 and 50 mg) to gilts kept …
Number of citations: 4 www.ejpau.media.pl
A Rz±sa, PC Gregory, SG Pierzynowski - Group, 2003 - ejpau.media.pl
… Feed consumption in TARAZEPIDE days were estimated by means and standard deviation. … II - TARAZEPIDE was given once in bigger doses (10 and 50 mg) to gilts kept …
Number of citations: 4 www.ejpau.media.pl
A LEJA-SZPAK, J JAWOREK, K NAWROT-PORABKA… - jpp.krakow.pl
… CCK1 receptor antagonist; tarazepide, was used in the part of the study to determine the involvement of CCK in the secretory effects of melatonin. The secretory studies were performed …
Number of citations: 2 www.jpp.krakow.pl
M Kapica, D Laubitz, I Puzio, A Jankowska… - Journal of physiology …, 2006 - academia.edu
… The question of the precise localization of the mechanism - gastric or duodenal mucosa or both - requires further investigation since tarazepide in the present study was given …
Number of citations: 25 www.academia.edu
CAS Number, I vivo Activity
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.